4'-Formylbenzo-15-crown 5-Ether
Overview
Description
4’-Formylbenzo-15-crown 5-Ether is an organic compound that consists of a 15-membered macrocyclic ring with a formyl group attached to the 4’ position of the benzene ring . It is known for its ability to selectively bind and transport specific cations, particularly alkali metal ions, due to its crown ether structure .
Synthesis Analysis
New derivatives of benzo-15-crown-5 with flexible appended N2O unsymmetrical Schiff bases were prepared by a two-step procedure . This involves: (i) preparation of N2O Schiff bases by condensation of hydrazine with salicylaldehyde, 3-methoxysalicylaldehyde, or 2-hydroxy-1-naphtaldehyde, and (ii) reaction of the resulting NH2 functionalized compounds with 4’-formyl-benzo-15-crown-5 .Molecular Structure Analysis
The molecular formula of 4’-Formylbenzo-15-crown 5-Ether is C15H20O6 . It has a molecular weight of 296.32 . The structure of the ligands, sodium, and potassium complexes were verified by the elemental analysis, FT-IR, 1 H-, 13 C-NMR, and mass spectra .Chemical Reactions Analysis
Reactions of 4"-iodobenzo-15-crown-5 ether with ethynylarenes or 4"-ethynylbenzo-15-crown-5 ether with haloarenes in the presence of catalytic amounts of Pd II complex salts, CuI, and Et 3 N gave 4"-(arylethynyl)benzo-15-crown-5 ethers in 55—80% yields .Physical And Chemical Properties Analysis
4’-Formylbenzo-15-crown 5-Ether is a solid at 20 degrees Celsius . It appears as a white to orange to green powder to crystal . The melting point ranges from 83.0 to 87.0 degrees Celsius .Scientific Research Applications
4’-Formylbenzo-15-crown-5-Ether: A Comprehensive Analysis of Scientific Research Applications
Molecular Recognition: 4’-Formylbenzo-15-crown-5-Ether exhibits a unique ability to recognize and selectively bind to specific molecules, particularly ions. This property is leveraged in molecular sensors and devices that require precise detection and measurement of ionic species.
Ion Extraction: Due to its crown ether structure, this compound is adept at extracting ions from various environments. This makes it valuable in purification processes where selective ion removal is necessary, such as in the preparation of high-purity chemicals.
Catalysis: The formyl group in 4’-Formylbenzo-15-crown-5-Ether can act as an active site for catalytic reactions, facilitating various chemical transformations. This is particularly useful in speeding up reactions that would otherwise proceed slowly without a catalyst.
Phase Transfer Catalysis: This compound can also serve as a phase transfer catalyst, helping to transfer a reactant from one phase into another where the reaction occurs more efficiently. This application is critical in processes involving immiscible liquids or solid-liquid reactions.
Chiral Separations: Chiral crown ethers like 4’-Formylbenzo-15-crown-5-Ether can resolve racemic mixtures or separate isomers by chiral chromatography, which is essential in the pharmaceutical industry for producing enantiomerically pure compounds.
Synthesis of Schiff Base Ligands: The formyl group of this crown ether allows for the synthesis of Schiff base ligands when reacted with amines. These ligands have various applications, including the formation of coordination complexes with metals.
Solubilization of Inorganic Salts: 4’-Formylbenzo-15-crown-5-Ether can dissolve inorganic salts into organic solvents, enabling ‘naked anion’ chemistry where anions are free from their counter cations and can participate in chemical reactions more freely.
Research and Development of New Materials The structural versatility of 4’-Formylbenzo-15-crown-5-Ether makes it a subject of interest in the development of new materials with potential applications in electronics, photonics, and biotechnology.
Each application utilizes the unique structural features and chemical properties of 4’-Formylbenzo-15-crown-5-Ether, demonstrating its versatility and importance in scientific research .
Safety and Hazards
4’-Formylbenzo-15-crown 5-Ether is classified as causing skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice or attention if skin or eye irritation persists .
Mechanism of Action
Target of Action
4’-Formylbenzo-15-crown 5-Ether is a macrocyclic compound that belongs to the class of crown ethers . It is known to act as a ligand in metal-catalyzed reactions . The primary targets of this compound are metal cations, with which it forms complexes . These metal cations play crucial roles in various biochemical processes.
Mode of Action
The compound enhances the reactivity and selectivity of metal-catalyzed reactions by coordinating with metal cations . This interaction results in the formation of a complex that can participate in further reactions. The exact nature of these changes depends on the specific metal cation involved and the reaction conditions.
properties
IUPAC Name |
2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c16-12-13-1-2-14-15(11-13)21-10-8-19-6-4-17-3-5-18-7-9-20-14/h1-2,11-12H,3-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJIKIAWNPEHOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)C=O)OCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314828 | |
Record name | 4'-Formylbenzo-15-crown-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carbaldehyde | |
CAS RN |
60835-73-6 | |
Record name | 4′-Formylbenzo-15-crown-5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60835-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 288923 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060835736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS003115598 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Formylbenzo-15-crown-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Formylbenzo-15-crown 5-Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of incorporating a 15-crown-5 ether moiety into the novel stilbene ligands?
A1: The abstract highlights that the 15-crown-5 ether moiety is crucial for the synthesis of novel ligands. These ligands are designed to selectively bind with specific metal ions. The 15-crown-5 ether moiety, known for its ability to complex with certain cations, likely contributes to this selectivity. [] The researchers aimed to create ligands containing both a 15-crown-5 ether moiety and various six-membered heterocyclic residues. This combination was achieved through the condensation of methyl-substituted six-membered heterocyclic bases with 4'-formylbenzo-15-crown-5 ether.
Q2: What were the main findings of the research regarding the synthesis of these novel ligands?
A2: The research found that using tBuOK (potassium tert-butoxide) in DMF (dimethylformamide) as a solvent system led to the most efficient synthesis of the desired ligands. [] Additionally, the researchers observed competition between mono- and bis-condensation reactions when dimethyl-substituted heterocyclic bases were used. This finding suggests that the specific substitution pattern on the heterocyclic base influences the reaction pathway and the final ligand structure. The research emphasizes the role of complex formation during the synthesis, highlighting its importance in achieving the desired ligand structures.
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